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molecular formula C11H12O4 B1581926 3-Phenylglutaric acid CAS No. 4165-96-2

3-Phenylglutaric acid

Cat. No. B1581926
M. Wt: 208.21 g/mol
InChI Key: RZOKZOYSUCSPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192967B1

Procedure details

29.0 g (139 mmol) 3-phenylglutaric acid and 8.4 g (139 mmol) urea are stirred at 150° C. for 1.5 hours. After cooling, the reaction mixture is recrystallized from methanol: Yield 20.9 g (79%).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:12][C:13]([OH:15])=O)[CH2:8][C:9](O)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:16]C(N)=O>>[C:1]1([CH:7]2[CH2:12][C:13](=[O:15])[NH:16][C:9](=[O:10])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)CC(=O)O
Name
Quantity
8.4 g
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is recrystallized from methanol

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1CC(NC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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